molecular formula C11H12ClNO2 B1331542 N-(3-chloro-2-methylphenyl)-3-oxobutanamide CAS No. 20139-54-2

N-(3-chloro-2-methylphenyl)-3-oxobutanamide

Cat. No.: B1331542
CAS No.: 20139-54-2
M. Wt: 225.67 g/mol
InChI Key: NBLAONBKZUTBFR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS 20139-54-2) is a substituted aromatic amide characterized by a 3-oxobutanamide backbone linked to a 3-chloro-2-methylphenyl group. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.67 g/mol . Its planar conformation, stabilized by π-conjugation across the amide bridge, influences its reactivity and solid-state properties .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLAONBKZUTBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942171
Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid
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Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20139-54-2
Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanamide
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Record name 20139-54-2
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Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid
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Record name N-(3-chloro-o-tolyl)-3-oxobutyramide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide typically involves the reaction of 3-chloro-2-methylaniline with an appropriate acylating agent. One common method is the acylation of 3-chloro-2-methylaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research has explored its use in developing pharmaceuticals with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituent Positions

N-(2-chloro-4-methylphenyl)-3-oxobutanamide (CAS 160878-27-3)
  • Molecular Formula: C₁₁H₁₂ClNO₂
  • Molecular Weight : 225.67 g/mol
  • Key Differences : The chlorine and methyl groups are positioned at 2-chloro-4-methyl on the phenyl ring instead of 3-chloro-2-methyl .
  • Implications : Altered substituent positions may affect steric hindrance and electronic properties, influencing reactivity in coupling reactions .
N-(3-Chloro-4-methylphenyl)-3-oxobutanamide (CAS 52793-03-0)
  • Molecular Formula: C₁₁H₁₂ClNO₂
  • Molecular Weight : 225.67 g/mol
  • Key Differences : Substituents at 3-chloro-4-methyl positions.
  • Implications : Similar molecular weight but distinct crystallinity due to differences in hydrogen bonding patterns .

Halogen-Substituted Analogues

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Key Differences : Bromine replaces chlorine, and the core structure includes a pyridine ring.
  • Implications : Bromine’s larger atomic radius increases molecular weight (259.12 g/mol) and may alter solubility. The compound is isostructural with the chloro analogue, showing near-planar geometry .
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide
  • Molecular Formula: C₁₁H₁₀ClF₃NO₂
  • Molecular Weight : 289.65 g/mol

Methyl-Substituted Analogues

N-(4-Methylphenyl)-3-oxobutanamide (CAS 2415-85-2)
  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.22 g/mol
  • Key Differences : Methyl group replaces chlorine at the 4-position of the phenyl ring.
  • Implications : Reduced molecular weight and polarity compared to chloro derivatives. Used in acetoacetanilide-based pigments and dyes .

Derivatives with Modified Amide Groups

2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7)
  • Molecular Formula: C₆H₁₀ClNO₂
  • Molecular Weight : 163.60 g/mol
  • Key Differences : N,N-dimethyl substitution on the amide nitrogen and a chlorine at the β-position of the ketone.
  • Implications : Increased steric bulk alters reactivity, making it suitable for specialized oxidation reactions .

Table 1. Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
N-(3-chloro-2-methylphenyl)-3-oxobutanamide C₁₁H₁₂ClNO₂ 225.67 ~382.6 (est.) 1.247 (est.) Pigment intermediates , Organic synthesis
N-(2-chloro-4-methylphenyl)-3-oxobutanamide C₁₁H₁₂ClNO₂ 225.67 N/A N/A Research chemical
N-(4-Methylphenyl)-3-oxobutanamide C₁₁H₁₃NO₂ 191.22 N/A N/A Dye synthesis
2-Chloro-N,N-dimethyl-3-oxobutanamide C₆H₁₀ClNO₂ 163.60 N/A N/A Oxidation reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide C₁₁H₁₀ClF₃NO₂ 289.65 N/A N/A Pharmaceutical research

Biological Activity

N-(3-chloro-2-methylphenyl)-3-oxobutanamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

The primary mechanism of action of this compound involves the inhibition of key enzymes within the fatty acid synthesis pathway. Specifically, it targets Enoyl-[acyl-carrier-protein] reductase [NADH] , disrupting fatty acid biosynthesis, which is crucial for cellular growth and metabolism.

1.1 Enzyme Inhibition

  • Urease Inhibition : The compound has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is significant in various biological contexts, including microbial growth regulation.
  • Non-competitive Inhibition : Binding to an allosteric site on urease alters its conformation, leading to reduced enzymatic activity.

This compound exhibits several biochemical properties that contribute to its biological activity:

PropertyDescription
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
StabilityRemains stable under physiological conditions
Interaction with BiomoleculesModulates cell signaling and gene expression

3.1 Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum in vitro.

3.2 Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on tumor cells. Preliminary studies suggest it may selectively induce apoptosis in cancer cell lines while sparing normal cells, although the relationship between structure and cytotoxicity remains complex .

5. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study focused on the compound's urease inhibitory activity found that it effectively reduced urease activity in a dose-dependent manner, suggesting potential applications in treating infections caused by urease-producing bacteria.
  • Study 2 : Another investigation assessed the cytotoxicity of the compound against various human tumor cell lines, revealing significant tumor-specific effects without affecting normal human cells adversely .

6. Conclusion

This compound is a promising compound with diverse biological activities, particularly in enzyme inhibition and antimicrobial effects. Its mechanisms of action highlight its potential as a therapeutic agent in various medical applications, warranting further research to explore its full capabilities and optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-2-methylphenyl)-3-oxobutanamide?

  • Methodological Answer: A robust method involves the oxidation of 3-oxobutanamide derivatives using (diacetoxyiodo)benzene (DIB). For example, substituted N-aryl-3-oxobutanamides react with DIB in dichloromethane at room temperature, yielding dichloroacetamides. The substituents on the benzene ring (e.g., chloro, methoxy) minimally affect the reaction efficiency, making this protocol versatile for analogs .

Q. How is the crystal structure of this compound derivatives determined?

  • Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. For example, isostructural analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are analyzed by growing crystals via slow evaporation (e.g., from methanol). Hydrogen bonding networks and π-conjugation are critical for planar molecular conformations .

Q. What analytical techniques validate the purity of synthesized this compound?

  • Methodological Answer: Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity. Mass spectrometry (ESI-TOF) verifies molecular weight. For example, in related compounds, NMR signals for aromatic protons and carbonyl groups are diagnostic, while mass spectra align with theoretical molecular weights .

Advanced Research Questions

Q. How do substituent positions on the benzene ring influence the reactivity of 3-oxobutanamides in oxidation reactions?

  • Methodological Answer: Systematic studies using substrates like N-(2-chlorophenyl)-3-oxobutanamide vs. N-(4-chlorophenyl)-3-oxobutanamide reveal steric and electronic effects. Ortho-substituents may hinder DIB coordination, while para-substituents stabilize intermediates via resonance. Reaction yields (>75%) and kinetics (monitored via TLC/HPLC) differentiate substituent impacts .

Q. What mechanistic insights explain the oxidation of 3-oxobutanamides to dichloroacetamides?

  • Methodological Answer: The reaction likely proceeds via a halo-Pummerer mechanism. DIB acts as both an oxidant and chlorine source, forming a transient α-chloro enolate intermediate. Isotopic labeling (e.g., ¹⁸O) and DFT calculations can confirm oxygen atom transfer pathways. Kinetic studies (variable-temperature NMR) further elucidate rate-determining steps .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) against sodium channels (e.g., voltage-gated NaV1.7) identifies binding affinities. Pharmacophore models highlight critical interactions (e.g., hydrogen bonds with chloro-substituted aryl groups). ADMET predictions (SwissADME) assess solubility and toxicity .

Q. What strategies resolve data contradictions in crystallographic refinement for halogenated analogs?

  • Methodological Answer: For bromo/chloro analogs, high-resolution data (d ≤ 0.8 Å) and twin refinement (SHELXL TWIN command) address disorder. Residual electron density maps guide anisotropic displacement parameter (ADP) adjustments. Compare isostructural models (e.g., Br → Cl substitution) to validate geometric parameters .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters
Synthesis OptimizationDIB-mediated oxidation, solvent screeningReaction time (2–6 hr), yield (70–85%)
Structural ElucidationX-ray crystallography (SHELXL)R-factor (<0.05), hydrogen bond geometry
Biological ScreeningMolecular docking, patch-clamp assaysIC₅₀ values, selectivity ratios
Metabolic Pathway AnalysisRadiolabeled tracers, LC-MS/MSMetabolite identification (m/z ± 5 ppm)

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